N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17(13-23-16-8-2-1-3-9-16)18-14-6-4-7-15(12-14)19-10-5-11-24(19,21)22/h1-4,6-9,12H,5,10-11,13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXREJROLLUPKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide typically involves the reaction of 3-(1,1-dioxidoisothiazolidin-2-yl)aniline with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide. In vitro evaluations have shown that this compound exhibits moderate cytotoxic effects against several cancer cell lines. For instance, a screening conducted by the National Cancer Institute (NCI) revealed that the compound displayed varying levels of activity across different types of cancer cells, including leukemia and breast cancer .
Table 1: Anticancer Activity Summary
| Cancer Type | Cell Line | Growth Inhibition (%) |
|---|---|---|
| Leukemia | K562 | 92.48 |
| Breast Cancer | MCF-7 | 104.68 |
| Colon Cancer | HCT116 | 126.61 |
This variability in growth inhibition suggests that further optimization and structural modifications could enhance its anticancer efficacy.
Anti-inflammatory Properties
Another promising application of this compound is its potential role as an anti-inflammatory agent. Preliminary research indicates that the compound may inhibit certain inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other chronic inflammatory diseases .
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis process has been optimized to enhance yield and purity, employing techniques such as refluxing in specific solvents and utilizing catalysts to facilitate reactions .
Synthesis Overview:
- Step 1: Formation of the isothiazolidinone core through cyclization reactions.
- Step 2: Acylation with phenoxyacetic acid derivatives.
- Step 3: Purification via recrystallization or chromatography.
Structure-Based Drug Design
A notable case study involved the use of structure-based drug design methodologies to optimize derivatives of this compound for enhanced binding affinity to target proteins associated with cancer progression. Researchers employed X-ray crystallography to elucidate binding interactions at the molecular level, leading to the identification of key structural determinants that improve potency .
Nanoparticle Formulations
In another innovative application, this compound has been incorporated into nanoparticle formulations aimed at targeted drug delivery systems. These formulations enhance bioavailability and reduce systemic toxicity by allowing localized delivery to tumor sites .
Mechanism of Action
The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses, contributing to its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Phenoxyacetamide Derivatives
(a) 2-Phenoxy-N-(3-(trifluoromethyl)phenyl)acetamide (Compound Gf)
- Structure : Differs by replacing the 1,1-dioxidoisothiazolidine group with a trifluoromethyl (-CF₃) substituent.
- Key Data : Melting point (93–94°C), synthesized via parallel synthesis (87% yield) .
- Comparison: The electron-withdrawing -CF₃ group may enhance lipophilicity compared to the polar sulfone in the target compound. No biological data are provided, but trifluoromethyl groups are known to improve pharmacokinetic properties.
(b) N-(1,3-Thiazol-2-yl)-2-(3,4-dichlorophenyl)acetamide
- Structure : Features a thiazole ring instead of isothiazolidine sulfone.
- Key Data : Crystal structure analysis reveals a twisted conformation between dichlorophenyl and thiazolyl rings, stabilized by N–H⋯N hydrogen bonds .
- Comparison : The thiazole ring may offer distinct hydrogen-bonding interactions versus the sulfone’s electrostatic effects. Chlorine substituents could enhance halogen bonding in target engagement.
Sulfone-Containing Analogues
(a) 2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide
- Structure : Replaces isothiazolidine sulfone with a benzothiazole sulfone.
- Key Data : CAS RN 663169-01-5; molecular weight 358.41 g/mol .
(b) 2-([1,1'-Biphenyl]-4-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)acetamide
- Structure : Shares the 1,1-dioxidoisothiazolidine group but linked to an indazole core.
- Key Data : Inhibits uterine myoma cell proliferation without cardiovascular toxicity at effective doses .
- Comparison: The indazole moiety may enhance π-stacking interactions, whereas the phenyl-phenoxyacetamide in the target compound could prioritize solubility.
Tetrahydrothiophene Sulfone Derivatives
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide
Structure-Activity Relationship (SAR) Insights
Biological Activity
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a dioxidoisothiazolidine ring attached to a phenyl group, which is further connected to a phenoxyacetamide moiety. The molecular formula is , and it possesses a molecular weight of 320.36 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₂O₄S |
| Molecular Weight | 320.36 g/mol |
| IUPAC Name | N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]phenoxyacetamide |
| InChI Key | RZPRRAHAOHNJAK-UHFFFAOYSA-N |
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 plays a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase. The compound acts as an inhibitor by binding to the ATP-binding pocket of CDK2, thereby preventing ATP from binding and inhibiting kinase activity. This inhibition leads to cell cycle arrest and can result in reduced tumor growth in cancerous cells .
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Anticancer Activity : By inhibiting CDK2, the compound can lead to decreased proliferation of cancer cells. Studies have shown that compounds targeting CDK2 can effectively reduce tumor growth in various cancer models.
- Enzyme Inhibition : Similar compounds have been explored for their potential as enzyme inhibitors, particularly in relation to metabolic disorders. The sulfonamide moiety present in this compound suggests it may also exhibit antimicrobial and anti-inflammatory properties .
Research Findings
A variety of studies have investigated the biological activity of related compounds and their analogs:
- Inhibitory Potency : Studies on related phenoxyacetamide derivatives have demonstrated varying degrees of inhibitory potency against α-glucosidase, with some analogs showing significant selectivity and non-cytotoxic effects on human hepatocyte cells .
- Molecular Docking Studies : Molecular docking analyses have been employed to understand binding interactions between these compounds and their targets, providing insights into their mechanism of action at a molecular level .
- Pharmacokinetics : The metabolism and elimination profiles of these compounds vary based on their chemical structure. Factors such as metabolic enzymes influence their pharmacokinetic properties, which are critical for assessing their therapeutic potential .
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
- Cancer Treatment : A study demonstrated that a related compound effectively inhibited CDK2 in vitro and showed promising results in vivo by reducing tumor size in xenograft models .
- Diabetes Management : Another study identified that certain derivatives exhibited potent α-glucosidase inhibitory activity with minimal cytotoxicity, suggesting potential applications in managing type 2 diabetes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
